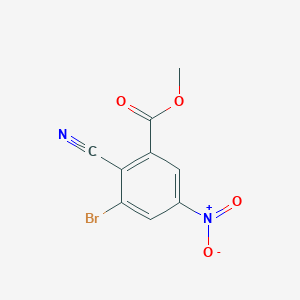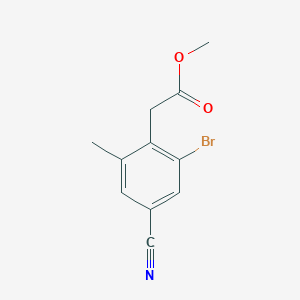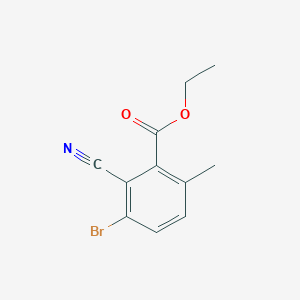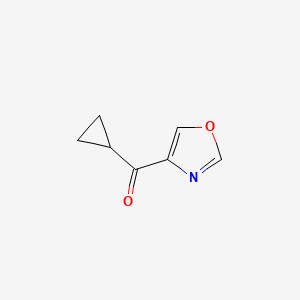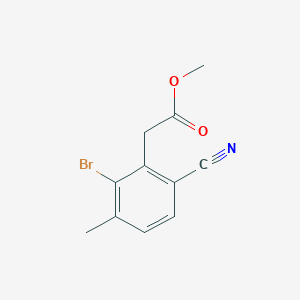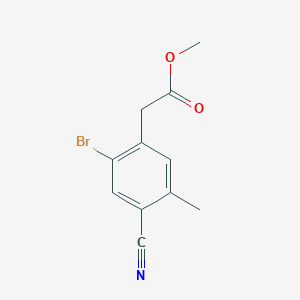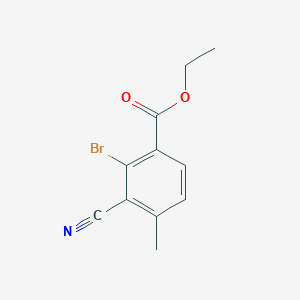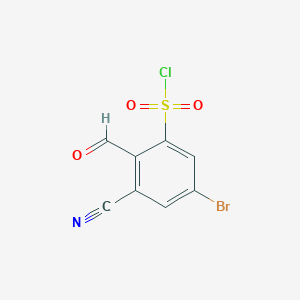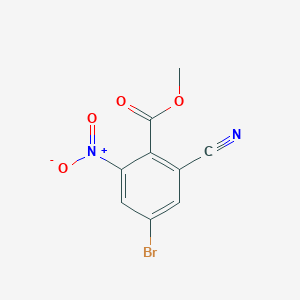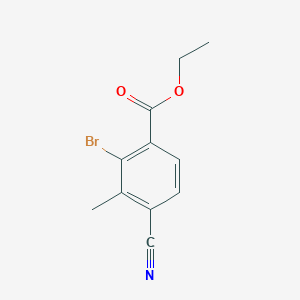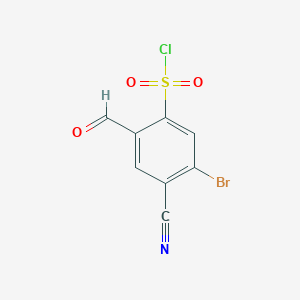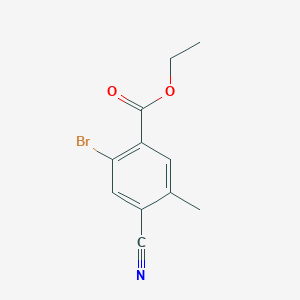
Ethyl 2-bromo-4-cyano-5-methylbenzoate
Übersicht
Beschreibung
Ethyl 2-bromo-4-cyano-5-methylbenzoate is a versatile organic compound characterized by its bromo, cyano, and methyl functional groups attached to a benzene ring, which is further esterified with an ethyl group. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of 2-methylbenzoic acid followed by cyanation. This involves the addition of bromine to the benzene ring and subsequent introduction of the cyano group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and cyanation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are often used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various halogenated and azide derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-cyano-5-methylbenzoate is extensively used in organic synthesis, pharmaceutical development, and material science. Its unique reactivity makes it a valuable intermediate in the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and in medicinal chemistry for the development of new drugs.
Wirkmechanismus
The compound exerts its effects through its functional groups, which interact with various molecular targets. The bromo group can participate in electrophilic substitution reactions, while the cyano group can act as a nucleophile. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which are biologically active.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-4-cyano-2-methylbenzoate: Similar structure but different positions of the bromo and methyl groups.
Ethyl 2-bromo-4-cyano-6-methylbenzoate: Similar structure but different positions of the methyl group.
Uniqueness: Ethyl 2-bromo-4-cyano-5-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-4-7(2)8(6-13)5-10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSWLDWXUBZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


